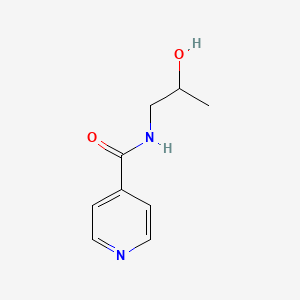

N-(2-Hydroxypropyl)isonicotinamide

Description

N-(2-Hydroxypropyl)isonicotinamide is a chemically modified derivative of isonicotinamide, characterized by the addition of a 2-hydroxypropyl group to the nitrogen atom of the pyridine ring. Compounds with the N-(2-hydroxypropyl) moiety, such as polymer conjugates and isonicotinamide derivatives, are frequently explored for enhanced pharmacokinetics, targeted drug delivery, and reduced toxicity in therapeutic contexts .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

N-(2-hydroxypropyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C9H12N2O2/c1-7(12)6-11-9(13)8-2-4-10-5-3-8/h2-5,7,12H,6H2,1H3,(H,11,13) |

InChI Key |

AQXRBEHWQCOKJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=O)C1=CC=NC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: (S)-2-(Cyclobutylamino)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide

Structure: This compound features a complex structure with a cyclobutylamino group, a dihydroisoquinolin moiety, and a 2-hydroxypropyl-substituted isonicotinamide backbone . Mechanism of Action: It inhibits receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclast differentiation by blocking NF-κB nuclear translocation. This is achieved through suppression of PRMT5-mediated methylation of NF-κB, reducing osteoclastogenesis in osteoporosis models . Therapeutic Application: Primarily investigated for osteoporosis treatment due to its anti-resorptive activity. Key Findings:

Comparison with N-(2-Hydroxypropyl)isonicotinamide :

- Both share the 2-hydroxypropyl-isonicotinamide core, but the additional substituents in the analog enhance specificity for NF-κB pathways.

- The analog’s bulky groups likely improve binding affinity to cellular targets, whereas the simpler this compound may serve as a scaffold for further derivatization.

Polymer-Drug Conjugates: HPMA Copolymer-Doxorubicin (PK1)

Structure: N-(2-Hydroxypropyl)methacrylamide (HPMA) copolymer conjugated to doxorubicin via a peptidyl linker . Mechanism of Action: Utilizes passive tumor targeting via the enhanced permeability and retention (EPR) effect. Lysosomal enzymes cleave the linker post-pinocytosis, releasing doxorubicin intracellularly . Pharmacokinetics:

- Plasma half-life: 93 hours (elimination phase), compared to 20–30 hours for free doxorubicin .

- Tumor-to-blood concentration ratio: Up to 5× due to EPR effect .

Therapeutic Application : Anticancer agent with reduced cardiotoxicity.

Key Findings : - Phase I trials showed antitumor activity in refractory cancers (e.g., NSCLC, colorectal) at 280 mg/m² .

- No polymer-related toxicity observed, even at cumulative doses of 1,680 mg/m² .

Comparison with this compound :

- HPMA’s polymer backbone enables prolonged circulation and tumor accumulation, a feature absent in small-molecule isonicotinamide derivatives.

- Both leverage hydroxypropyl groups for biocompatibility, but PK1 focuses on macromolecular delivery, whereas this compound may act as a standalone therapeutic or linker in conjugates.

Tumor-Targeting Macromolecules: Smancs

Structure: Neocarzinostatin (a protein) conjugated to styrene-maleic acid copolymer . Mechanism of Action: Accumulates in tumors via hypervasculature and impaired lymphatic drainage, enabling sustained drug release . Pharmacokinetics:

Comparison with this compound :

- Smancs highlights the importance of molecular size in tumor targeting, whereas this compound’s smaller size may limit passive accumulation but improve tissue penetration.

- Both emphasize the role of chemical modification in optimizing therapeutic indices.

Data Table: Key Attributes of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.